molecular formula C19H17NO4 B11152705 9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11152705
M. Wt: 323.3 g/mol
InChI Key: WZZFJUBOVAHKCX-UHFFFAOYSA-N
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Description

9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) . This reaction leads to the formation of the desired chromeno[8,7-e][1,3]oxazine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chromeno[8,7-e][1,3]oxazine derivatives .

Scientific Research Applications

Overview

9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound notable for its unique chromeno-oxazine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the 4-methoxybenzyl substituent enhances its solubility and reactivity, making it a valuable candidate for drug discovery and development.

The biological activities of this compound include:

  • Antioxidant Properties : Preliminary studies indicate that this compound exhibits significant antioxidant activity. This is crucial for combating oxidative stress in biological systems, attributed to the methoxy group enhancing electron donation capabilities.
  • Anticancer Potential : Research suggests that derivatives of similar chromeno-oxazinone compounds may possess anticancer properties. Structure-activity relationship (SAR) studies highlight that modifications in the phenolic moieties can lead to varying degrees of cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Certain derivatives have shown potent anti-inflammatory effects in both in vitro and in vivo models. The SAR indicated that structural modifications could enhance efficacy against inflammation.

Interaction Studies

Studies on the interactions of this compound with biological macromolecules have focused on its binding affinity with various targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical in various biochemical pathways, suggesting potential therapeutic applications in enzyme-related disorders.
  • Receptor Modulation : It has been observed that this compound can bind to specific receptors, modulating their activity and potentially leading to therapeutic effects in various conditions.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability for certain derivatives compared to controls.
  • SARS-CoV Protease Inhibition : Related compounds were tested for their ability to inhibit SARS-CoV 3CL protease with promising results indicating potential antiviral properties.

Mechanism of Action

The mechanism of action of 9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes . The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cell wall synthesis and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific substituent groups and the resulting biological activities. Its potential anti-mycobacterial properties make it a valuable compound for further research and development in the field of infectious diseases .

Biological Activity

9-(4-Methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound notable for its complex chromeno-oxazine structure. This compound has garnered attention in medicinal chemistry due to its promising biological activities and potential therapeutic applications. The unique methoxy substitution enhances its solubility and reactivity, making it a candidate for various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO4C_{22}H_{23}NO_4, with a molecular weight of 365.4 g/mol. The chemical structure features a chromeno moiety fused with an oxazine ring, which contributes to its diverse biological properties.

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight365.4 g/mol
IUPAC Name9-[(4-methoxyphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
InChI KeyXNOWJMOQQPTDAW-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, a related compound demonstrated selective cytotoxicity against human melanoma cells (VMM917) with a significant reduction in melanin production and cell cycle arrest at the S phase. This suggests that similar derivatives could be explored for their therapeutic efficacy against melanoma and possibly other cancers .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related chromeno-oxazine derivatives have indicated enhanced antimicrobial activity against resistant strains of bacteria. The presence of the 4-methoxybenzyl group appears to play a critical role in these biological interactions .

Research indicates that the mechanism of action may involve interaction with various biological macromolecules. Binding affinity studies have shown that the compound can effectively interact with target proteins involved in cancer progression and microbial resistance . Understanding these interactions is crucial for optimizing its pharmacological profile.

Case Study: Melanoma Treatment

A study focused on a derivative of this compound showed promising results in inhibiting tyrosinase activity in melanoma cells. This inhibition correlated with decreased melanin synthesis and selective cytotoxicity towards cancerous cells compared to normal cells .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound.

Compound NameStructure FeaturesUnique Properties
9-(3-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazine-2-thioneChlorophenyl groupEnhanced antimicrobial activity against resistant strains
7-hydroxycoumarinHydroxy group at position 7Excellent fluorescent properties
3-benzothiazolylcoumarinBenzothiazole substitutionPotential antitumor activity

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

9-[(4-methoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C19H17NO4/c1-22-15-6-2-13(3-7-15)10-20-11-16-17(23-12-20)8-4-14-5-9-18(21)24-19(14)16/h2-9H,10-12H2,1H3

InChI Key

WZZFJUBOVAHKCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C=C4)OC2

Origin of Product

United States

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